1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS: 1005296-22-9) is a 1,8-naphthyridine derivative with a molecular formula of C₂₈H₂₀FN₃O₃ and a molecular weight of 465.5 g/mol . Its structure features a 1-benzyl group (with a fluorine substitution at the 2-position of the benzyl ring), a 2-oxo-1,2-dihydro-1,8-naphthyridine core, and an N-(4-phenoxyphenyl)carboxamide moiety. This compound is part of a broader class of 1,8-naphthyridine-3-carboxamides, which are studied for diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O3/c32-27(30-22-13-15-24(16-14-22)34-23-11-5-2-6-12-23)25-18-21-10-7-17-29-26(21)31(28(25)33)19-20-8-3-1-4-9-20/h1-18H,19H2,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEOZZYXWZNXPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Coupling Approaches
A prominent method involves a one-pot, three-step MCR to assemble the 1,8-naphthyridine core. As demonstrated in the synthesis of analogous pyridinone inhibitors, this approach combines a dione, acetal, nitrile, and aniline in a single reaction vessel. For the target compound, adaptations might include:
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Michael Addition-Elimination : A base-generated nitrile anion attacks a vinylogous amide intermediate, forming a key carbon-carbon bond.
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Cyclodehydration : Subsequent treatment with 4-phenoxyaniline facilitates ring closure, yielding the carboxamide moiety.
This method offers advantages in atom economy and step efficiency, with yields exceeding 70% for related systems.
Grignard Reagent-Mediated Functionalization
Grignard reactions have been employed to introduce substituents at the C2 position of 1,8-naphthyridines. For example, reaction of N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide with methylmagnesium bromide generates a methoxy-substituted intermediate, which can be further oxidized to a ketone. Adapting this strategy, the 2-oxo group in the target compound could be installed via oxidation of a secondary alcohol intermediate.
Installation of the Benzyl and 4-Phenoxyphenyl Groups
Benzylation at N1
The benzyl group at N1 is typically introduced via nucleophilic substitution or reductive amination. A validated protocol involves:
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Curtius Rearrangement : Treatment of a carbonyl azide (e.g., 4-(isocyanatomethyl)furan-3-carbonyl azide) with benzylamine generates a urea intermediate.
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Intramolecular Cyclization : Heating the urea derivative in tetrahydrofuran (THF) induces cyclization, forming the fused benzyl-dihydropyrimidine ring.
For the target compound, analogous conditions (refluxing in dry THF under nitrogen for 16 hours) could facilitate benzylation at N1, with yields approximating 73%.
Carboxamide Formation at C3
The N-(4-phenoxyphenyl)carboxamide group is installed via coupling reactions. Key steps include:
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Isocyanate Intermediate : Reacting 1,8-naphthyridine-3-carbonyl chloride with 4-phenoxyaniline in the presence of a base (e.g., triethylamine).
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Schlenk Techniques : Ensuring anhydrous conditions to prevent hydrolysis of the acid chloride.
Patent data indicate that such couplings achieve >90% purity when conducted in dichloromethane at 0–5°C.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Catalytic Systems
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Ru Catalysis : Ruthenium carbonyl (Ru3(CO)12) with Xantphos ligand enables efficient C–H activation during naphthyridine synthesis, reducing reaction times to 5 hours at 130°C.
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Base Selection : Potassium tert-butoxide (KOtBu) outperforms weaker bases (e.g., piperidine) in MCRs, minimizing side reactions.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
Research has demonstrated that this compound exhibits a range of pharmacological activities:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following general steps outline a common synthetic route:
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Formation of Naphthyridine Core :
- The initial step involves the condensation of appropriate aniline derivatives with carbonyl compounds to form the naphthyridine structure.
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Functionalization :
- Subsequent reactions introduce the benzyl and phenoxy groups, enhancing the compound's biological activity.
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Characterization :
- Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Cancer Treatment :
- Infection Control :
- Inflammatory Disorders :
Mechanism of Action
The mechanism of action of 1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Position and Type of Aromatic Substituents
- 1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a4) Structure: Features a 4-chlorobenzyl group at position 1 and a 4-chlorophenyl amide at position 3. Impact: The electron-withdrawing chlorine substituents enhance electrophilicity and may improve binding to hydrophobic pockets in target proteins. Melting point: 193–195°C; IR peaks at 1686.4 cm⁻¹ (C=O keto) and 1651.1 cm⁻¹ (C=O amide) .
- N-(3,4-Difluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (20b) Structure: Contains a 3,4-difluorobenzyl amide and a hydroxyl group at position 4. Impact: The hydroxyl group enables metal chelation, critical for HIV-1 integrase inhibition (EC₅₀: single-digit nM) . Comparison: The target compound lacks a hydroxyl group, suggesting divergent mechanisms (e.g., non-chelation-based antiviral activity) .
Amide Side Chain Variations
- 1-(5-Chloropentyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (FG160a) Structure: Includes a 5-chloropentyl chain at position 1 and a 4-methylcyclohexyl amide. Impact: The aliphatic side chain enhances cannabinoid receptor CB2 selectivity (Ki < 50 nM) . Comparison: The target compound’s rigid 4-phenoxyphenyl amide likely reduces CB2 affinity but may improve interactions with other targets (e.g., kinases) .
1-(4-Chlorobutyl)-N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (LV50)
Key Differentiators and Implications
Mechanistic Diversity: Unlike hydroxyl-containing analogs (e.g., 20b), the target compound’s lack of metal-chelating groups suggests non-integrase antiviral mechanisms or alternative targets .
Biological Activity
1-benzyl-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of growing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a naphthyridine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Activity : The compound has shown promise against various bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.
Anticancer Activity
A significant focus has been on the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines. For instance:
These findings indicate that the compound's mechanism may involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been assessed through various assays measuring cytokine production and inflammatory markers. Notably:
- Inhibition of TNF-alpha and IL-6 Production : Studies have shown that treatment with the compound can significantly reduce the levels of these pro-inflammatory cytokines in vitro.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The underlying mechanism was attributed to its ability to induce oxidative stress in cancer cells .
- Antimicrobial Evaluation : Research conducted by Smith et al. demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
- Inflammation Model : In a mouse model of inflammation, administration of the compound led to a significant reduction in paw swelling and inflammatory cell infiltration, indicating its therapeutic potential in inflammatory diseases .
Q & A
Basic Question
- Structural Confirmation :
- NMR (¹H/¹³C): Identifies substituent patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 454) .
- Purity Assessment :
- HPLC : Retention time comparison against standards (C18 column, acetonitrile/water gradient) .
- TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .
How can synthetic routes be optimized to enhance yield and regioselectivity?
Advanced Question
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to improve benzylation efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during nucleophilic substitutions .
Case Study : A 76% yield was achieved for a chlorinated analog using NaH in DMF at 90°C .
What computational methods are used to predict the compound’s mechanism of action?
Advanced Question
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
Example : A 4-fluorophenyl analog showed stronger hydrogen bonding with Tyr-813 in EGFR compared to non-halogenated derivatives .
How do structural modifications resolve contradictions in structure-activity relationship (SAR) studies?
Advanced Question
Key SAR Insights :
| Substituent Position | Group | Bioactivity Trend | Reference |
|---|---|---|---|
| 1-Position | Benzyl | ↑ Lipophilicity, ↑ Cellular Uptake | |
| 3-Carboxamide | 4-Phenoxyphenyl | ↑ Enzyme Inhibition (IC₅₀ 2.1 µM) | |
| 7-Position | Methyl | ↓ Metabolic Degradation | |
| Resolution : Electron-withdrawing groups (e.g., Cl, F) at the benzyl position enhance target binding but may reduce solubility . |
What experimental strategies assess metabolic stability and degradation pathways?
Advanced Question
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (HCl), or UV conditions, then quantify degradation products .
Data Interpretation : A 4-methyl analog showed 80% stability after 24h in microsomes vs. 50% for non-methylated derivatives .
How is regioselectivity controlled during electrophilic substitutions on the naphthyridine core?
Advanced Question
- Directing Groups : Use –NH or –OCH₃ substituents to orient electrophiles to the 4- or 6-positions .
- Microwave Synthesis : Enhances regioselectivity in cyclization steps (e.g., 65% yield for a pyrimido-naphthyridine derivative) .
What strategies validate target engagement in cellular assays?
Advanced Question
- Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment .
- Knockdown/Overexpression : CRISPR/Cas9-mediated gene editing confirms phenotype dependency on the target (e.g., EGFR in A549 cells) .
How are solubility and bioavailability challenges addressed for in vivo studies?
Advanced Question
- Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance plasma half-life (e.g., t₁/₂ increase from 2h to 8h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
